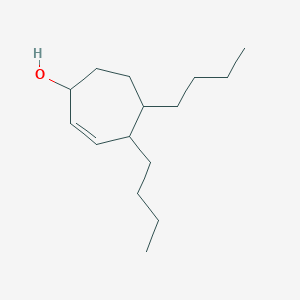
4,5-Dibutylcyclohept-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibutylcyclohept-2-en-1-ol is an organic compound characterized by a cycloheptene ring with two butyl groups attached at the 4th and 5th positions, and a hydroxyl group at the 1st position. This compound falls under the category of alcohols due to the presence of the hydroxyl group. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibutylcyclohept-2-en-1-ol typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method is the cyclization of a heptadiene derivative in the presence of a catalyst, followed by the introduction of butyl groups through alkylation reactions. The hydroxyl group can be introduced via hydroboration-oxidation of the resulting cycloheptene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and alkylation steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibutylcyclohept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cycloheptene ring can be reduced to form a saturated cycloheptane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4,5-Dibutylcyclohept-2-en-1-one.
Reduction: Formation of 4,5-Dibutylcycloheptane-1-ol.
Substitution: Formation of 4,5-Dibutylcyclohept-2-en-1-chloride or bromide.
Applications De Recherche Scientifique
4,5-Dibutylcyclohept-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,5-Dibutylcyclohept-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
4,5-Dimethylcyclohept-2-en-1-ol: Similar structure but with methyl groups instead of butyl groups.
4,5-Diethylcyclohept-2-en-1-ol: Similar structure but with ethyl groups instead of butyl groups.
4,5-Dipropylcyclohept-2-en-1-ol: Similar structure but with propyl groups instead of butyl groups.
Uniqueness: 4,5-Dibutylcyclohept-2-en-1-ol is unique due to the presence of butyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87598-40-1 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
4,5-dibutylcyclohept-2-en-1-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-7-13-9-11-15(16)12-10-14(13)8-6-4-2/h9,11,13-16H,3-8,10,12H2,1-2H3 |
Clé InChI |
JBPLJGWBYLIGNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(C=CC1CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


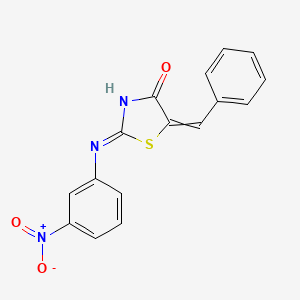
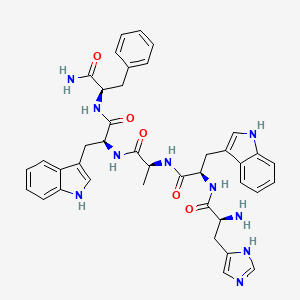


![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
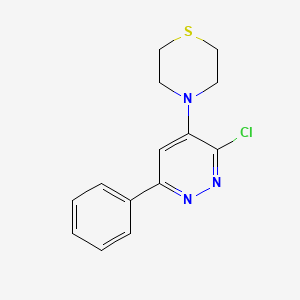
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
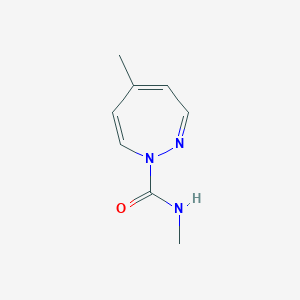
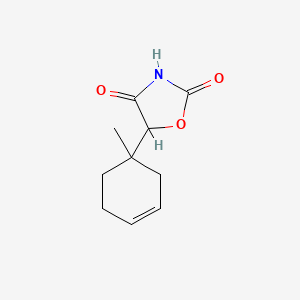
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
